molecular formula C15H11IN2 B14243956 N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline

N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline

Cat. No.: B14243956
M. Wt: 346.16 g/mol
InChI Key: KDATULRYCDWTON-UHFFFAOYSA-N
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Description

N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline: is a synthetic organic compound that belongs to the class of Schiff bases It is characterized by the presence of an indole ring and an aniline moiety connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline typically involves the condensation reaction between indole-3-carboxaldehyde and 4-iodoaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction would produce the corresponding amine and aldehyde.

Scientific Research Applications

N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-[(E)-1H-Indol-3-ylmethylidene]isonicotinohydrazide
  • (E)-N-[(1H-indol-3-yl)methylidene]hydroxylamine

Comparison: N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline is unique due to the presence of the iodine atom, which can participate in specific chemical reactions not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and bioactive molecules .

Biological Activity

N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline, a compound with notable structural features, has garnered attention in recent research due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and various biological effects supported by empirical data.

Chemical Structure and Synthesis

This compound is characterized by an indole moiety linked to a 4-iodoaniline structure. The synthesis typically involves the condensation reaction between indole derivatives and iodoaniline under controlled conditions. Understanding the synthetic routes is crucial for optimizing yield and purity for biological evaluations.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole ring system allows for binding to specific receptors and enzymes, which can modulate cellular processes such as:

  • Inhibition of Cell Proliferation : The compound may impede the growth of cancer cells by inducing apoptosis.
  • Antimicrobial Activity : Studies have indicated that similar indole derivatives exhibit significant antimicrobial properties against a range of pathogens.

Anticancer Properties

Research indicates that indole derivatives, including this compound, possess anticancer properties. A study evaluated a series of indole derivatives for their cytotoxic effects against various cancer cell lines. The findings suggest that these compounds can effectively inhibit cell growth with IC50 values in the micromolar range:

CompoundCell LineIC50 (µM)Mechanism
N-[Indole]MDA-MB-231 (breast cancer)2.8Apoptosis induction
N-[Indole]A549 (lung cancer)5.0Cell cycle arrest

These results highlight the potential of this compound as a candidate for further development in cancer therapy.

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. A recent study assessed the antimicrobial activity of various indole compounds against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMIC (µg/mL)
N-[Indole]Staphylococcus aureus0.56
N-[Indole]Escherichia coli1.2

The data indicate that this compound exhibits promising antimicrobial activity, suggesting its potential application in treating bacterial infections.

Case Study 1: Anticancer Screening

In a controlled study, this compound was tested against a panel of human cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutic agents, indicating its potential as an alternative treatment option.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial effects of this compound against various pathogens. The results showed that it effectively inhibited bacterial growth at low concentrations, making it a candidate for further exploration in antibiotic development.

Properties

Molecular Formula

C15H11IN2

Molecular Weight

346.16 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-(4-iodophenyl)methanimine

InChI

InChI=1S/C15H11IN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H

InChI Key

KDATULRYCDWTON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)I

Origin of Product

United States

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